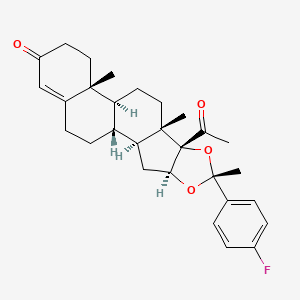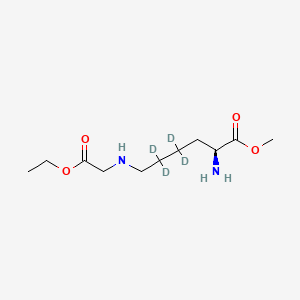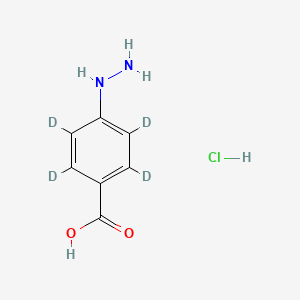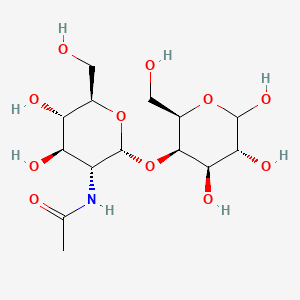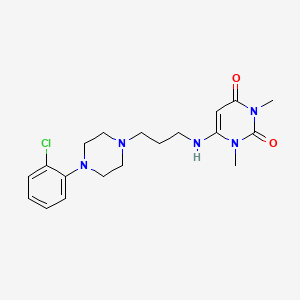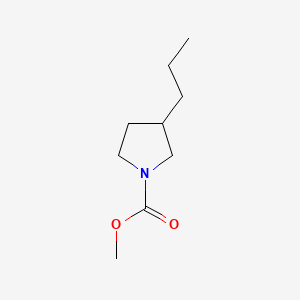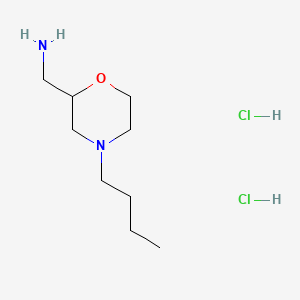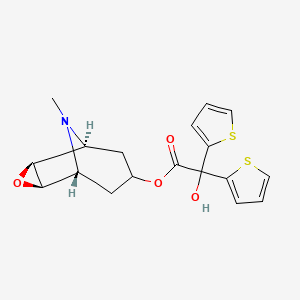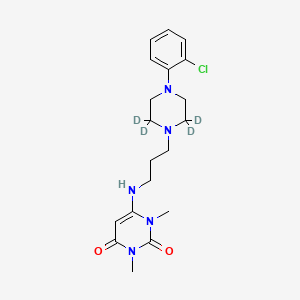![molecular formula C20H30F2NO7P B587285 Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine CAS No. 156017-43-5](/img/structure/B587285.png)
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine: is a synthetic compound with the molecular formula C20H30F2NO7P and a molecular weight of 465.43 g/mol. It is characterized by the presence of a diethoxy-phosphoryl group and difluoromethyl group attached to the phenylalanine backbone, which is further protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as diethyl phosphite, difluoromethylating agents, and tert-butyl dicarbonate (Boc2O) under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenylalanine backbone allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoromethyl and diethoxy-phosphoryl groups on biological systems. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine involves its interaction with specific molecular targets and pathways. The diethoxy-phosphoryl and difluoromethyl groups can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection to the amino group, allowing for selective reactions and interactions.
相似化合物的比较
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl alanine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl valine
- Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl leucine
Comparison: Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine is unique due to the presence of the phenylalanine backbone, which provides additional aromaticity and potential for π-π interactions. This distinguishes it from similar compounds with different amino acid backbones, such as alanine, valine, and leucine.
属性
IUPAC Name |
(2S)-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30F2NO7P/c1-7-28-31(27,29-8-2)20(21,22)15-11-9-14(10-12-15)13-16(17(24)25)23(6)18(26)30-19(3,4)5/h9-12,16H,7-8,13H2,1-6H3,(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUFPWIODPZAU-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

